molecular formula C16H21N5O3S B2513961 Chembl4529753 CAS No. 1358623-84-3

Chembl4529753

Cat. No. B2513961
CAS RN: 1358623-84-3
M. Wt: 363.44
InChI Key: NLCRLABUODZBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is an Open Data database containing detailed information on a vast number of drug-like bioactive compounds. It includes binding, functional, and ADMET information that is manually abstracted from primary published literature and curated to ensure quality for chemical biology and drug discovery research applications. This database is instrumental in identifying potential drug candidates by offering access to over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, facilitating a wide range of research problems in drug discovery and chemical biology (Gaulton et al., 2011).

Expansion and Enhancement

Over the years, ChEMBL has expanded significantly, incorporating new sources of bioactivity data, including data from neglected disease screening, crop protection, drug metabolism, disposition data, and bioactivity data from patents. This expansion has made ChEMBL a more comprehensive resource for researchers in various fields beyond human health, such as crop protection research. The database now features enhanced search and filtering capabilities, annotation of assays and targets using ontologies, and inclusion of targets and indications for clinical candidates, among other improvements (Gaulton et al., 2016).

Integration with Crop Protection Research

ChEMBL's utility has been extended to fields such as crop protection research by collating and adding an extensive dataset of bioactivity data for insecticidal, fungicidal, and herbicidal compounds. This broadens the applicability of ChEMBL and allows for its use in identifying chemical scaffolds active against specific targets or endpoints, de-convoluting potential targets of phenotypic assays, or identifying potential targets/pathways for safety liabilities in crop protection (Gaulton et al., 2015).

Web Services and Accessibility

To streamline access to drug discovery data and utilities, ChEMBL has developed web services that significantly improve programmatic access to its data. These services expose more data from the underlying database and introduce new functionality, making ChEMBL data more accessible and useful for building applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).

Safety and Hazards

This information is usually available in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, further investigations into its properties, or new methods of synthesis .

properties

IUPAC Name

2-(8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-4-5-7-19-14(23)13-11(6-8-25-13)21-15(19)18-20(16(21)24)9-12(22)17-10(2)3/h6,8,10H,4-5,7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRLABUODZBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-isopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.